2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S2/c1-10-6-11(2)8-12(7-10)18-13(23)9-25-16-22-21-15(26-16)19-14(24)20-17(3,4)5/h6-8H,9H2,1-5H3,(H,18,23)(H2,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVRCNSZCOKLOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide typically involves the reaction of 5-(tert-butylcarbamoylamino)-1,3,4-thiadiazole-2-thiol with N-(3,5-dimethylphenyl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Triethylamine in dichloromethane at room temperature.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections and cancer.
Industry: Utilized in the development of corrosion inhibitors and agricultural chemicals.
Mechanism of Action
The mechanism of action of 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to cell death. Additionally, it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound’s structural analogs (Table 1) highlight the impact of substituents on properties and bioactivity:
Key Observations:
- 3,5-Dimethylphenyl Group : Present in both the target compound and (E)-5-(3,5-dimethylphenyl)-N-[...]thiadiazol-2-amine , this group enhances hydrophobic interactions with protein pockets, as seen in crystallographic studies.
- Sulfanyl Linkage : The -S- bridge in the target compound is analogous to compounds in (e.g., 5e, 5j), where chlorobenzyl or fluorobenzyl groups improve antimicrobial activity . However, the tert-butylcarbamoyl group in the target may reduce polarity, affecting solubility.
- Carbamoyl vs.
Research Implications and Limitations
- Advantages : The tert-butylcarbamoyl group may improve metabolic stability compared to compounds with labile substituents (e.g., methoxy in 5k ).
- Challenges : Higher molecular weight (~450–500 g/mol) may limit bioavailability, necessitating formulation optimization.
- Contradictions : While emphasizes benzothiazole motifs for anticonvulsant activity , the target’s lack of this moiety suggests divergent therapeutic applications.
Biological Activity
The compound 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide , also known by its chemical formula and molecular weight of approximately 318.43 g/mol, has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on anticancer properties and mechanisms of action.
Structural Characteristics
The compound features a thiadiazole ring , a sulfanyl group , and an acetamide moiety . These structural components are crucial for its biological interactions and therapeutic potential.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an anticancer agent . Studies have shown that derivatives of thiadiazole compounds can demonstrate cytotoxic effects against various cancer cell lines, suggesting that 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide may function through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could act as a ligand for particular receptors that play roles in cellular signaling pathways related to cancer.
Anticancer Properties
A review of the literature reveals that thiadiazole derivatives have been extensively studied for their anticancer properties. For instance:
- Cytotoxicity Tests : Compounds similar to 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide have shown promising results against various cancer cell lines:
The mechanism of action is hypothesized to involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to interact with tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells.
- Selective Toxicity : Some studies suggest that these compounds exhibit selective toxicity towards cancer cells while sparing normal cells .
Case Studies
Several studies have explored the biological activity of thiadiazole derivatives:
- Study on Anticancer Activity : A study demonstrated that a derivative with a similar structure inhibited the growth of human leukemia cell lines with an IC50 value of 7.4 μM, indicating significant potential for treating hematological malignancies .
- In Vitro Testing : In vitro assays using the MTT method showed that certain derivatives induced apoptosis in breast carcinoma cells without affecting normal fibroblast cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Thiadiazole Derivative A | Thiadiazole core | Anticancer properties |
| Thiadiazole Derivative B | Sulfanyl group | Antimicrobial effects |
| Thiadiazole Derivative C | Acetamide moiety | Anti-inflammatory effects |
The unique combination of functional groups in 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide enhances its biological activity compared to other similar compounds.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide to ensure high yield and purity?
- Methodology :
- Step 1 : Condensation of intermediates (e.g., tert-butylcarbamoyl-1,3,4-thiadiazol-2-amine with sulfanyl-acetamide derivatives) under controlled pH (6.5–7.5) and temperature (60–80°C) to minimize side reactions .
- Step 2 : Sequential purification via column chromatography or recrystallization after each reaction stage to remove unreacted starting materials and byproducts .
- Step 3 : Final product isolation using inert atmosphere techniques (e.g., nitrogen) to prevent oxidation of sulfanyl groups .
Q. Which analytical techniques are essential for verifying the structural integrity of this compound post-synthesis?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Confirm functional group connectivity (e.g., thiadiazole protons at δ 8.5–9.5 ppm, tert-butyl carbamoyl signals at δ 1.3–1.5 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., via ESI-MS showing [M+H]⁺ peaks matching theoretical values) .
- HPLC : Assess purity (>95% by reverse-phase C18 columns with acetonitrile/water gradients) .
Q. What are the primary biological targets or activities associated with this compound?
- Methodology :
- In vitro assays : Screen for antimicrobial activity (e.g., MIC against E. coli or S. aureus) and anti-inflammatory properties (e.g., COX-2 inhibition assays) .
- Molecular docking : Predict interactions with enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodology :
- Pharmacokinetic profiling : Measure bioavailability and metabolic stability (e.g., liver microsome assays) to identify rapid degradation pathways .
- Dose-response optimization : Adjust dosing regimens in animal models to account for species-specific metabolic differences .
- Target validation : Use CRISPR/Cas9 knockdowns to confirm biological targets in vivo .
Q. What statistical design of experiments (DoE) approaches are optimal for optimizing reaction conditions during synthesis?
- Methodology :
- Central Composite Design (CCD) : Test variables (temperature, pH, solvent ratio) to model interactions and identify optimal conditions for yield and purity .
- Factorial Design : Screen catalysts (e.g., DMAP vs. pyridine) to minimize trial-and-error experimentation .
- Example : A 3-factor CCD reduced synthesis steps from 15 to 8 while achieving 85% yield (vs. 60% in traditional methods) .
Q. How can computational methods enhance the understanding of this compound’s mechanism of action?
- Methodology :
- Quantum Chemical Calculations : Predict reactive sites (e.g., sulfur atoms in thiadiazole) using Gaussian09 with B3LYP/6-31G* basis sets .
- Molecular Dynamics (MD) : Simulate binding stability with receptors (e.g., 100-ns MD runs in GROMACS to assess protein-ligand interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
